molecular formula C12H12N2O B8298559 3-(4-Aminoanilino)phenol

3-(4-Aminoanilino)phenol

Cat. No.: B8298559
M. Wt: 200.24 g/mol
InChI Key: RHMIQUUCAGRRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminoanilino)phenol is a phenolic compound featuring an aminoanilino group (-NH-C₆H₄-NH₂) at the meta position relative to the hydroxyl group. The compound’s structure suggests applications in pharmaceuticals, dyes, and materials science, particularly as a precursor for heterocyclic frameworks like acridines .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(4-aminoanilino)phenol

InChI

InChI=1S/C12H12N2O/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h1-8,14-15H,13H2

InChI Key

RHMIQUUCAGRRNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-Aminoanilino)phenol with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Route Applications/Notes
This compound C₁₂H₁₁N₂O 199.23 -OH (meta), -NH-C₆H₄-NH₂ (para) Likely nitro reduction of precursors Pharmaceutical intermediates, dyes
4-Anilinophenol (CAS 122-37-6) C₁₂H₁₁NO 185.22 -OH (para), -NH-C₆H₅ (para) Not detailed; commercial synthesis Dyes, chemical synthesis
3-[(4-Methylphenyl)amino]phenol C₁₃H₁₃NO 199.25 -OH (meta), -NH-C₆H₄-CH₃ (para) Substituted aniline coupling Research chemicals
2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid (CAS 91-29-2) C₁₂H₁₀N₃O₆S 324.29 -SO₃H, -NO₂, -NH-C₆H₄-NH₂ Sulfonation/nitration of anilino-phenol Dye manufacturing
3-(Diethylamino)phenol (CAS 91-68-9) C₁₀H₁₅NO 165.23 -OH (meta), -N(CH₂CH₃)₂ Alkylation of aminophenol Photochemical agents

Key Comparisons

4-Anilinophenol lacks the additional amino group, reducing its utility in multi-step syntheses but making it a simpler building block for dyes .

Synthetic Utility Compounds like 3-(4-aminoanilino)aniline (S2) are precursors to acridines, highlighting the role of aminoanilino-phenol derivatives in constructing nitrogen-containing heterocycles . The sulfonic acid and nitro groups in 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid make it suitable for azo dye synthesis, whereas the target compound’s hydroxyl and amino groups may favor coordination chemistry .

Physical Properties 4-Anilinophenol has a high melting point (>300°C), attributed to strong intermolecular hydrogen bonding . Similar behavior is expected for this compound, though exact data are unavailable. 3-(Diethylamino)phenol’s lower molecular weight (165.23 g/mol) and branched alkyl groups reduce its melting point compared to aromatic amine derivatives .

Safety and Handling Phenolic compounds like 4-Anilinophenol require protective gear (gloves, eye protection) due to irritant properties . Similar precautions are advised for this compound, especially given its reactive amino groups.

Research Findings

  • Medicinal Chemistry: 4-Anilino-quinoline scaffolds (e.g., in ) demonstrate the importance of anilino-phenol motifs in drug discovery, particularly for kinase inhibitors .
  • Thermal Stability: The high melting point of 4-Anilinophenol underscores the thermal resilience of phenolic amines, a trait likely shared by this compound .

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